5-Fluoro-2-iodophenol
Overview
Description
5-Fluoro-2-iodophenol is a chemical compound with the molecular formula C6H4FIO . It has a molecular weight of 238 and is typically in liquid form . It is known for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H . This indicates that the molecule consists of a phenol group with iodine and fluorine substituents.Physical And Chemical Properties Analysis
This compound is typically in liquid form . It has a molecular weight of 238 and a density of 2.1±0.1 g/cm3 . The boiling point is 190.1±20.0 °C at 760 mmHg .Scientific Research Applications
Biomarker Identification
Metabonomic assessment utilizing high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy has been employed to identify novel biomarkers of xenobiotic toxicity. The study on earthworms exposed to different xenobiotics, including a compound structurally related to 5-Fluoro-2-iodophenol, highlighted the potential of NMR-based metabolic profiling to reveal changes in endogenous metabolites, suggesting the use of such techniques for identifying novel biomarkers in environmental toxicity studies (Bundy et al., 2002).
Tumor Targeting and Selective Cytotoxicity
Research has explored the use of compounds like 5-[131/125I]Iodo-4′-Thio-2′-Deoxyuridine, which shares a structural resemblance with this compound, for preferential tumor targeting and selective tumor cell cytotoxicity. The compound was shown to preferentially target DNA in proliferating tumor cells, leading to apoptosis, especially when the thymidylate synthase is inhibited. This indicates the potential of structurally similar compounds for targeted nanoirradiation therapy in malignant cells (Morgenroth et al., 2008).
Imaging and Diagnostic Applications
Research on fluorodeoxyuridine, a compound related to this compound, has improved the imaging of human glioblastoma xenografts. The study demonstrated that blocking thymidine synthesis by 5-fluoro-2'-deoxyuridine could enhance scintigraphy with radio-deoxythymidine analogs like 5-iodo-2'-deoxyuridine, indicating a potential use of similar compounds in enhancing imaging techniques for tumor detection (Dupertuis et al., 2001).
properties
IUPAC Name |
5-fluoro-2-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXUERYVERNFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501315005 | |
Record name | 5-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186589-87-7 | |
Record name | 5-Fluoro-2-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186589-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501315005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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